9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25. The purity is usually 95%.
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Biological Activity
9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with methyl and sulfanyl groups, makes it a subject of interest in medicinal chemistry and pharmacology. This compound exhibits notable biological activities that warrant detailed exploration.
- Molecular Formula : C10H10N4OS
- Molecular Weight : Approximately 226.28 g/mol
- Structural Features :
- Pyrido[1,2-a][1,3,5]triazin-4-one core
- Methyl and methylsulfanyl substituents
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate interaction and subsequent catalytic action. The biological pathways affected depend on the specific targets being studied, which may include enzymes involved in metabolic processes or signaling pathways relevant to disease mechanisms .
Anticancer Activity
Studies have shown that derivatives of pyridotriazines exhibit significant anticancer properties. For instance:
- Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10–100 µM. The mechanism involved cell cycle arrest and modulation of protein expression associated with proliferation .
Antimicrobial Properties
The compound's structural features contribute to its potential antimicrobial activity. Various thiazole and pyridotriazine derivatives have shown moderate to good antimicrobial effects against a range of pathogens .
The mechanism of action for this compound may involve:
- Binding to Enzymes : Inhibiting or modulating the activity of enzymes involved in critical biological processes.
- Interacting with DNA/RNA : Affecting gene expression or replication through binding to nucleic acids.
- Modulating Signaling Pathways : Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis .
Summary of Biological Activities
Activity Type | Target Cells/Organisms | Concentration Range | Observations |
---|---|---|---|
Enzyme Inhibition | Various metabolic enzymes | Not specified | Inhibition of substrate interaction |
Anticancer Activity | HT-29 and LS180 cell lines | 10–100 µM | Significant decrease in proliferation |
Antimicrobial Activity | Various pathogens | Not specified | Moderate to good antimicrobial effects |
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrido Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Methyl Group : Methylation using agents like methyl iodide.
- Attachment of Sulfanyl Group : Utilizing suitable reagents to introduce the sulfanyl moiety.
Properties
IUPAC Name |
9-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-4-3-5-12-7(6)10-8(14-2)11-9(12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAWPEDAJWIZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.